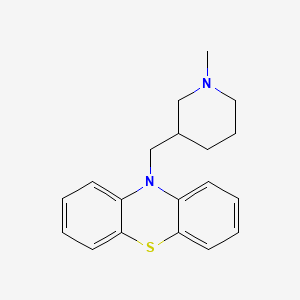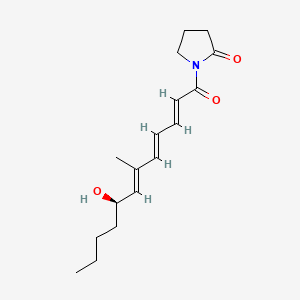
Pelretin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelretin is a synthetic retinoid, specifically a derivative of retinoic acid. It was initially developed in the 1980s and tested on animals for its potential use in eliminating wrinkles
Preparation Methods
Pelretin can be synthesized through several synthetic routes. One common method involves the reaction of 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]benzoic acid with appropriate reagents under controlled conditions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Pelretin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of different compounds.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the properties and applications of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pelretin has been explored for various scientific research applications, including:
Chemistry: The compound’s unique structure makes it a subject of interest in synthetic chemistry for developing new retinoid derivatives.
Biology: this compound’s effects on cellular processes and its potential as a therapeutic agent are areas of ongoing research.
Mechanism of Action
Pelretin exerts its effects by interacting with specific molecular targets and pathways. As a retinoid, it likely influences gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This interaction can regulate the transcription of genes involved in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Pelretin is unique among retinoids due to its specific structure and properties. Similar compounds include:
Retinoic Acid: A naturally occurring retinoid with similar biological activities.
Tretinoin: Another synthetic retinoid used in dermatology for treating acne and other skin conditions.
Isotretinoin: A retinoid used for severe acne treatment.
Properties
CAS No. |
91587-01-8 |
|---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]benzoic acid |
InChI |
InChI=1S/C23H28O2/c1-17(10-15-21-18(2)8-6-16-23(21,3)4)7-5-9-19-11-13-20(14-12-19)22(24)25/h5,7,9-15H,6,8,16H2,1-4H3,(H,24,25)/b9-5+,15-10+,17-7+ |
InChI Key |
YRNAHKPMDMVFMV-GMICYETFSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC=C(C=C2)C(=O)O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pelretin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)









